molecular formula C16H14N4O8S2 B13818632 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine

3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine

Cat. No.: B13818632
M. Wt: 454.4 g/mol
InChI Key: QWXKWUJIXXSCQR-UHFFFAOYSA-N
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Description

3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound characterized by its unique thiazolidine ring structure and multiple nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the nitro and sulfonyl groups through nitration and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.

Scientific Research Applications

3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-chlorophenyl)-1,3-thiazolidine
  • 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine

Uniqueness

Compared to similar compounds, 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C16H14N4O8S2

Molecular Weight

454.4 g/mol

IUPAC Name

3-(4-methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C16H14N4O8S2/c1-10-14(19(23)24)8-13(9-15(10)20(25)26)30(27,28)17-6-7-29-16(17)11-2-4-12(5-3-11)18(21)22/h2-5,8-9,16H,6-7H2,1H3

InChI Key

QWXKWUJIXXSCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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